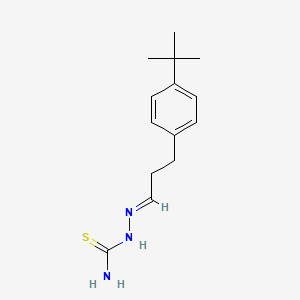
3-(4-tert-butylphenyl)propanal thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)propanal thiosemicarbazone (TBP-TSC) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)propanal thiosemicarbazone works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its potential use in the treatment of cancer. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be effective against a wide range of cancer cell types. However, one of the major limitations of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its toxicity. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 3-(4-tert-butylphenyl)propanal thiosemicarbazone. One area of research is the development of more effective and less toxic derivatives of 3-(4-tert-butylphenyl)propanal thiosemicarbazone. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-(4-tert-butylphenyl)propanal thiosemicarbazone. This could lead to the development of more targeted and effective cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-(4-tert-butylphenyl)propanal thiosemicarbazone involves the reaction of 3-(4-tert-butylphenyl)propanal with thiosemicarbazide. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been extensively studied for its potential use in scientific research. One of the major applications of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is in the field of cancer research. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-14(2,3)12-8-6-11(7-9-12)5-4-10-16-17-13(15)18/h6-10H,4-5H2,1-3H3,(H3,15,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFEXQCYCXYKY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

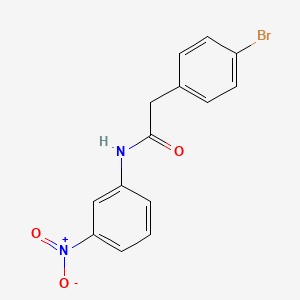


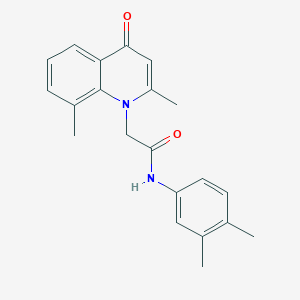
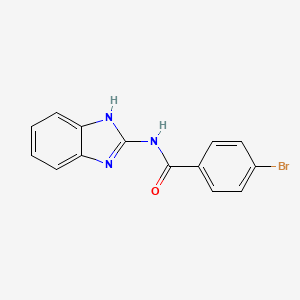
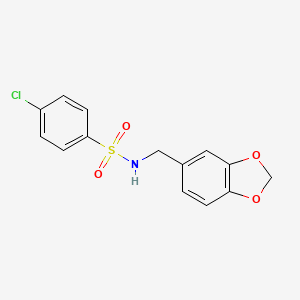
![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
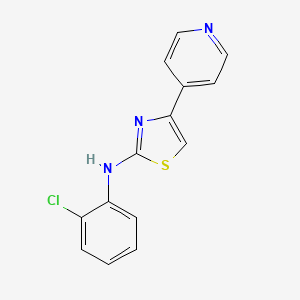
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)